

Bipenamol: A Technical Overview of an Investigational Anti-Inflammatory Agent

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Compound of Interest

Compound Name: *Bipenamol*

Cat. No.: *B049674*

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Disclaimer: This document summarizes the publicly available information on **Bipenamol**. Significant gaps in the scientific literature exist regarding its detailed synthesis, quantitative biological data, and specific mechanisms of action. Therefore, a complete, in-depth technical guide in line with the initial request cannot be fully compiled at this time.

Introduction

Bipenamol is an investigational small molecule classified as a nonsteroidal anti-inflammatory agent.^[1] Its chemical structure is [2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol. Publicly available information on its discovery is limited, though Chiron Corporation is cited as its originator.^[1] This document aims to consolidate the known information regarding its synthesis, proposed mechanism of action, and available data.

Chemical and Physical Properties

Property	Value	Source
Chemical Name	[2-[2-(aminomethyl)phenyl]sulfanylp henyl]methanol	PubChem
Molecular Formula	C14H15NOS	PubChem
CAS Number	79467-22-4	PubChem
Molecular Weight	245.34 g/mol	[2]
Monoisotopic Mass	245.08743528 Da	[2][3]

Synthesis of Bipenamol

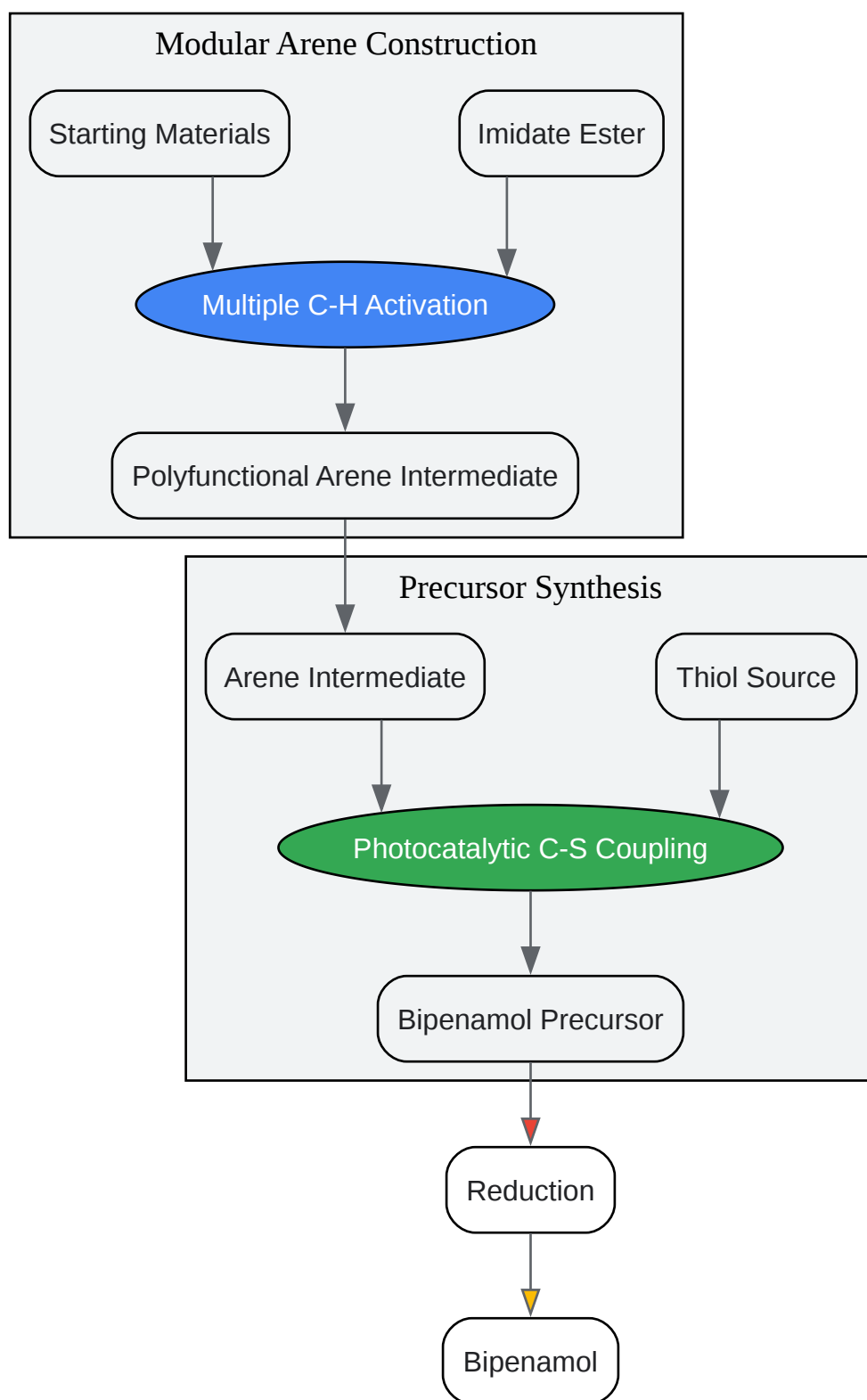
Detailed, step-by-step experimental protocols for the synthesis of **Bipenamol** are not readily available in the public domain. However, the scientific literature points to advanced synthetic strategies for its construction.

One approach involves a modular construction of polyfunctional arenes utilizing a multiple C-H activation strategy. This method is highlighted as enabling the "concise construction of biologically active molecules, such as **Bipenamol**."

Another key synthetic step mentioned is the production of a precursor to **Bipenamol** via a 100-gram scale heterogeneous photocatalytic C-S coupling reaction.[1] This reaction is facilitated by a high-speed circulation microflow synthesis system, suggesting a modern and scalable approach to its synthesis.[1]

A specific reduction step has been described for obtaining **Bipenamol**, which involves the use of lithium aluminum hydride (LiAlH₄) to reduce a precursor molecule.[1]

Experimental Workflow: General Synthetic Strategy



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Caption: A generalized workflow for the synthesis of **Bipenamol**.

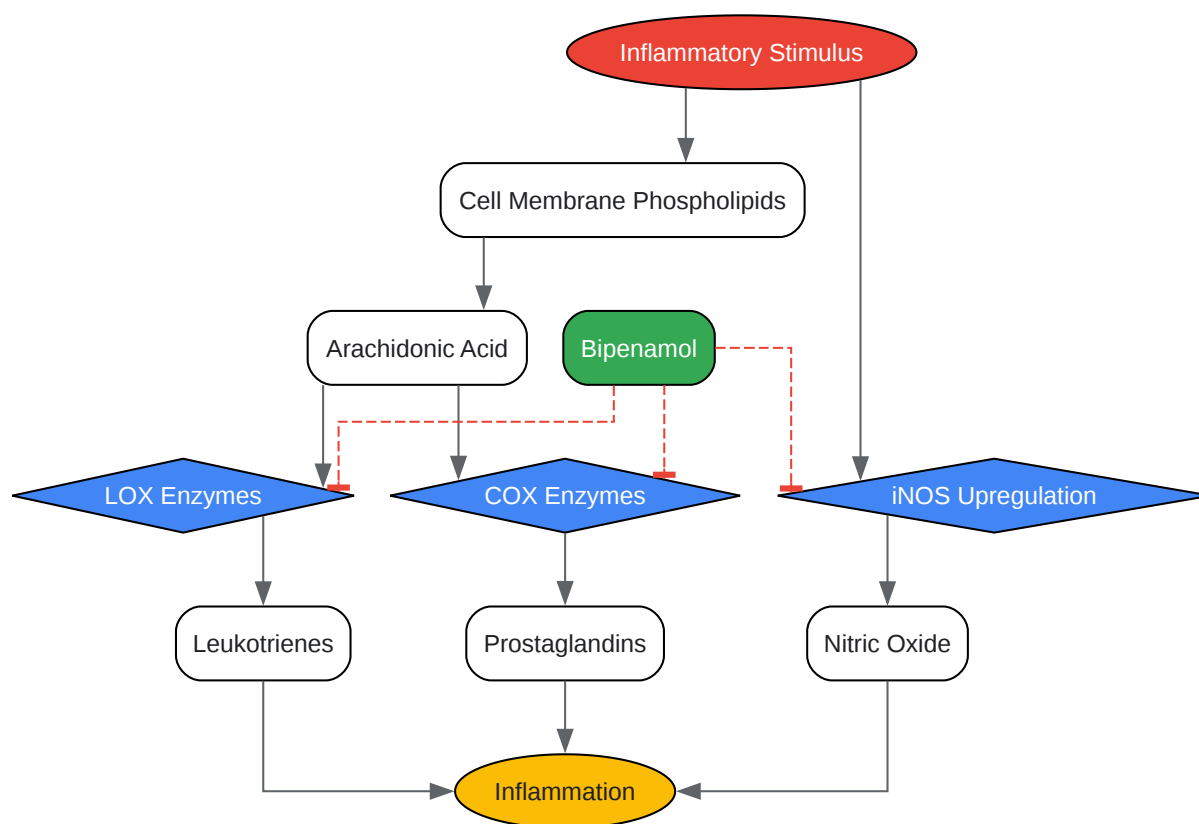
Mechanism of Action and Signaling Pathways

The precise molecular targets and signaling pathways of **Bipenamol** have not been fully elucidated in publicly available research. However, it is proposed to exert its anti-inflammatory effects through several mechanisms:

- **Inhibition of Prostaglandin Synthesis:** As a nonsteroidal anti-inflammatory agent, **Bipenamol** is suggested to inhibit the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
- **Inhibition of Leukotriene Synthesis:** **Bipenamol** may also inhibit the production of leukotrienes, another class of inflammatory mediators involved in allergic and inflammatory responses.
- **Suppression of Leukocyte Chemotaxis:** The migration of leukocytes to the site of inflammation is a critical step in the inflammatory cascade. **Bipenamol** is thought to suppress this process.
- **Inhibition of Nitric Oxide Synthase (NOS):** There are indications that **Bipenamol** may act as a nitric oxide synthase inhibitor. Overproduction of nitric oxide is associated with inflammatory conditions.

Hypothesized Anti-Inflammatory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for inflammation that could be targeted by an agent like **Bipenamol**, based on its proposed mechanisms of action.



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Caption: A generalized overview of inflammatory signaling pathways.

Quantitative Data

A comprehensive search of the available scientific literature and databases did not yield specific quantitative data for **Bipenamol**. The following tables are placeholders to indicate the types of data that would be essential for a complete technical guide.

Table 1: In Vitro Potency

Target	Assay Type	IC50 / EC50
Prostaglandin Synthesis	Data Not Available	Data Not Available
Leukotriene Synthesis	Data Not Available	Data Not Available
Nitric Oxide Synthase	Data Not Available	Data Not Available

Table 2: Pharmacokinetic Parameters

Parameter	Species	Value
Bioavailability	Data Not Available	Data Not Available
Half-life (t1/2)	Data Not Available	Data Not Available
Volume of Distribution (Vd)	Data Not Available	Data Not Available
Clearance (CL)	Data Not Available	Data Not Available

Table 3: Toxicological Data

Test	Species	Result
Acute Toxicity (LD50)	Data Not Available	Data Not Available
Genotoxicity	Data Not Available	Data Not Available

Conclusion and Future Directions

Bipenamol is an intriguing investigational compound with a modern synthetic route and a plausible anti-inflammatory mechanism of action. However, the lack of publicly available, detailed experimental protocols and quantitative biological data significantly hinders a thorough evaluation of its therapeutic potential. Future research and publications will be critical to filling these knowledge gaps. For drug development professionals, the key areas for further investigation include:

- Elucidation of the specific enzyme isoforms inhibited by **Bipenamol** within the prostaglandin and leukotriene synthesis pathways.

- Determination of its in vitro and in vivo potency through rigorous pharmacological studies.
- Comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.

Without such data, **Bipenamol** remains a promising but largely uncharacterized molecule in the field of anti-inflammatory drug discovery.

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References

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